Propoxyphenyl aildenafil
Overview
Description
Propoxyphenyl aildenafil is a phosphodiesterase-5 inhibitor (PDE-5) which is structurally similar to aildenafil . It has a molecular formula of C24H34N6O4S and an average mass of 502.630 Da . It is also known by other names such as propoxyphenyl methisosildenafil .
Synthesis Analysis
The synthesis of propoxyphenyl aildenafil has been described in a study where it was isolated and characterized from health supplements . The structural properties of this compound were elucidated using NMR, high-resolution MS, MS2, UV, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of propoxyphenyl aildenafil is characterized by two defined stereocentres . It has a molecular formula of C24H34N6O4S and a monoisotopic mass of 502.236237 Da .Physical And Chemical Properties Analysis
Propoxyphenyl aildenafil has a density of 1.4±0.1 g/cm3, a boiling point of 692.4±65.0 °C at 760 mmHg, and a flash point of 372.6±34.3 °C . It also has a molar refractivity of 134.2±0.5 cm3, a polar surface area of 126 Å2, and a molar volume of 364.6±7.0 cm3 .Scientific Research Applications
Structural Elucidation : Kee et al. (2014) identified a new sildenafil analogue, propoxyphenyl isobutyl aildenafil, in a health supplement. They conducted high-resolution Orbitrap mass spectrometry to elucidate its structure under different fragmentation modes (Kee et al., 2014).
Identification in Health Supplements : Another study by Kee et al. (2012) isolated and characterized propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements, using NMR, high resolution MS, and other spectroscopic techniques (Kee et al., 2012).
Adulteration in Dietary Supplements : Balayssac et al. (2012) analyzed herbal dietary supplements intended for sexual performance enhancement and identified propoxyphenyl-thiohydroxyhomosildenafil, a novel sildenafil analogue (Balayssac et al., 2012).
Metabolism Studies : Aildenafil metabolism was studied by Li et al. (2014) in vivo in rats and in vitro in liver microsomes from various species, providing insights into its biotransformation pathways (Li et al., 2014).
Pharmacological Effects : Wallis et al. (1999) investigated sildenafil, a related compound, focusing on its pharmacological effects and the distribution of phosphodiesterase families, offering insights that might be relevant for similar compounds like propoxyphenyl aildenafil (Wallis et al., 1999).
Isolation from Energy Drinks : Alp et al. (2013) found propoxyphenyl sildenafil, a new sildenafil analogue, illegally added to an energy drink, providing structural analysis and comparison with sildenafil (Alp et al., 2013).
Novel Analogue in Health Food : Han et al. (2014) identified a novel phosphodiesterase-5 (PDE-5) inhibitor, propoxyphenyl thiosildenafil, in a health food product, highlighting the continued emergence of new sildenafil analogues in consumer products (Han et al., 2014).
Sildenafil's Clinical Applications : Kukreja et al. (2005) discussed the pharmacological preconditioning-like cardioprotective effect of sildenafil, which could offer insights into potential applications of similar compounds like propoxyphenyl aildenafil (Kukreja et al., 2005).
properties
IUPAC Name |
5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZQGGEMZGWDP-IYBDPMFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347618 | |
Record name | Propoxyphenyl aildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxyphenyl aildenafil | |
CAS RN |
1391053-82-9 | |
Record name | Propoxyphenyl aildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propoxyphenyl aildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPOXYPHENYL AILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZDR4HWG5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.